4-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde
Description
The compound is a derivative of 4-Ethyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol . This compound has a molecular formula of C9H10N4S and an average mass of 206.268 Da .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, similar compounds have been synthesized in various ways. For instance, a compound containing both triazole and coumarin was synthesized by the reaction of 4-(chloromethyl)-6-methoxycoumarin and 4-Ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol .Molecular Structure Analysis
The molecular structure of the related compound, 4-Ethyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol, includes a triazole ring with an ethyl group at the 4-position and a pyridinyl group at the 5-position .Physical and Chemical Properties Analysis
The related compound, 4-Ethyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol, has a density of 1.3±0.1 g/cm3, a boiling point of 413.7±47.0 °C at 760 mmHg, and a flash point of 204.0±29.3 °C .Properties
IUPAC Name |
4-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c1-2-20-15(12-5-7-17-8-6-12)18-19-16(20)25-14-4-3-11(10-22)9-13(14)21(23)24/h3-10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJRENSBGZESOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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